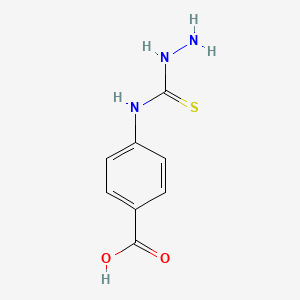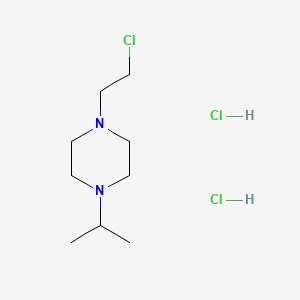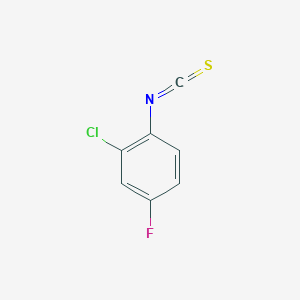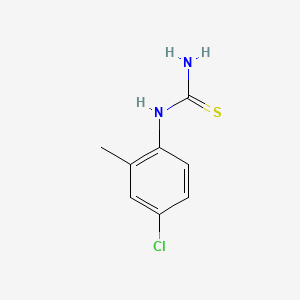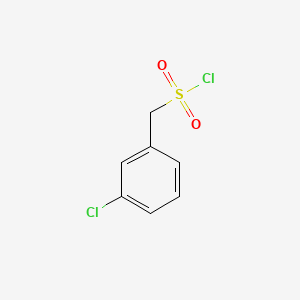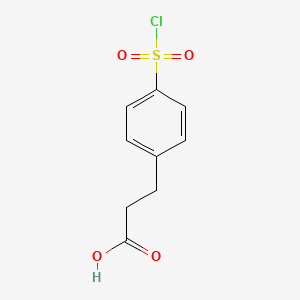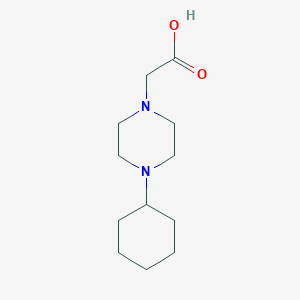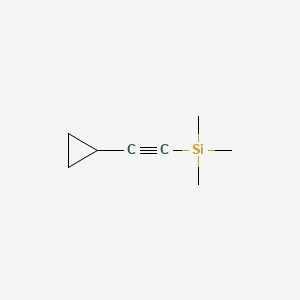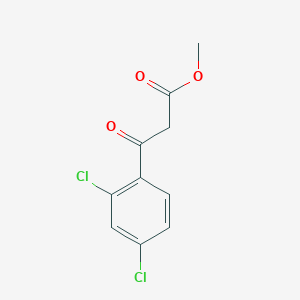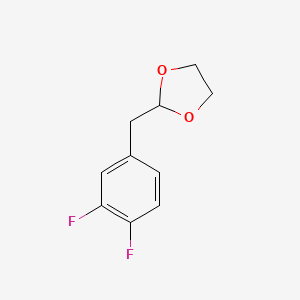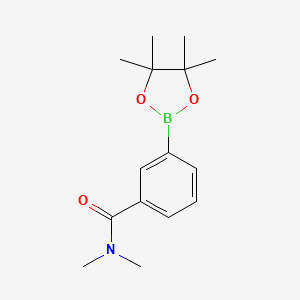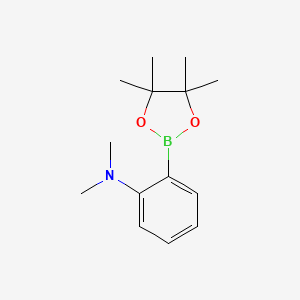
3-Chloro-4-phenyl-1,2,5-thiadiazole
Descripción general
Descripción
“3-Chloro-4-phenyl-1,2,5-thiadiazole” is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiadiazole derivatives are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The structure of the synthesized compound was confirmed using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The activity of this series was dependent on chloro amino, mercapto substituted 1,3,4-thiadiazole moiety attached to 5-nitroheteroaryl ring .
Physical And Chemical Properties Analysis
The compound has a low melting solid physical form . Its storage temperature is 4°C .
Aplicaciones Científicas De Investigación
Pharmaceuticals: Anticancer Agents
Thiadiazole derivatives have been widely studied in medicinal chemistry due to their potential as anticancer agents. The presence of the thiadiazole ring in drugs has shown promise in understanding cancer pathogenesis and developing more effective therapeutics .
Antimicrobial Activity
Research indicates that thiadiazole derivatives can be synthesized for in vitro antibacterial and antifungal activities. This suggests that 3-Chloro-4-phenyl-1,2,5-thiadiazole could be explored for its antimicrobial properties .
Analgesic and Anti-inflammatory
The core structure of thiadiazoles is found in drugs with analgesic and anti-inflammatory properties. This implies that the compound may have applications in pain relief and inflammation control .
Antiepileptic Applications
Thiadiazoles are also associated with antiepileptic drugs, indicating a potential use of 3-Chloro-4-phenyl-1,2,5-thiadiazole in the treatment or management of epilepsy .
Antiviral Agents
Given the broad activity spectrum of thiadiazoles, there’s a possibility that 3-Chloro-4-phenyl-1,2,5-thiadiazole could serve as a scaffold for developing antiviral agents .
Chemotherapy
High nitrogen-containing heterocyclic systems like thiadiazoles have been increasingly studied for their usefulness in chemotherapy. This suggests another significant area where 3-Chloro-4-phenyl-1,2,5-thiadiazole could be applied .
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-phenyl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLEAKSFDZHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377267 | |
| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenyl-1,2,5-thiadiazole | |
CAS RN |
5728-14-3 | |
| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


